4-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 99429-65-9
VCID: VC7822222
InChI: InChI=1S/C10H6ClNO3/c11-8-5-3-1-2-4-6(5)12-9(13)7(8)10(14)15/h1-4H,(H,12,13)(H,14,15)
SMILES: C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)O)Cl
Molecular Formula: C10H6ClNO3
Molecular Weight: 223.61 g/mol

4-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

CAS No.: 99429-65-9

Cat. No.: VC7822222

Molecular Formula: C10H6ClNO3

Molecular Weight: 223.61 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid - 99429-65-9

Specification

CAS No. 99429-65-9
Molecular Formula C10H6ClNO3
Molecular Weight 223.61 g/mol
IUPAC Name 4-chloro-2-oxo-1H-quinoline-3-carboxylic acid
Standard InChI InChI=1S/C10H6ClNO3/c11-8-5-3-1-2-4-6(5)12-9(13)7(8)10(14)15/h1-4H,(H,12,13)(H,14,15)
Standard InChI Key NTCNBKQOUPVIJW-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)O)Cl
Canonical SMILES C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)O)Cl

Introduction

Chemical Identity and Structural Analysis

Molecular and Crystallographic Features

The molecular formula of 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is C₁₀H₆ClNO₃, with a molecular weight of 223.61 g/mol . X-ray crystallographic studies reveal a planar quinoline ring system, where the chlorine atom at position 4 and the carboxylic acid at position 3 adopt ortho positions relative to the ketone group at position 2 . The dihydroquinoline core ensures partial aromaticity, while intramolecular hydrogen bonding between the carboxylic acid and ketone oxygen stabilizes the structure .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number99429-65-9
Molecular FormulaC₁₀H₆ClNO₃
Molecular Weight223.61 g/mol
Melting PointNot reported-
SolubilityLimited in water; soluble in DMF
Spectral Data (FT-IR)ν(C=O): 1705 cm⁻¹; ν(COOH): 2500–3000 cm⁻¹

Synthetic Methodologies

Direct Synthesis from 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives

A common route involves the reaction of 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid esters with aminopyridines in refluxing dimethylformamide (DMF) . This one-pot amidation proceeds via nucleophilic acyl substitution, yielding 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid pyridylamides (Figure 1). The mechanism likely involves initial ester hydrolysis to the carboxylic acid, followed by activation via DMF-mediated coupling .

RCOOR’+H2N-PyDMF, ΔRCONH-Py+R’OH\text{RCOOR'} + \text{H}_2\text{N-Py} \xrightarrow{\text{DMF, Δ}} \text{RCONH-Py} + \text{R'OH}

Figure 1: Amidation of 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid esters with aminopyridines .

Alternative Pathways

  • Chlorination of 4-Hydroxy Precursors: Treatment of 4-hydroxy-2-oxoquinoline-3-carboxylic acid with phosphorus oxychloride (POCl₃) introduces the chlorine substituent at position 4 .

  • Cyclization Reactions: Condensation of anthranilic acid derivatives with β-keto esters under acidic conditions forms the quinoline core, followed by chlorination .

Spectroscopic and Computational Characterization

Vibrational Spectroscopy

Fourier-transform infrared (FT-IR) spectroscopy identifies key functional groups:

  • Carboxylic Acid O-H Stretch: Broad absorption at 2500–3000 cm⁻¹ .

  • Ketone C=O Stretch: Strong peak at 1705 cm⁻¹ .

  • Aromatic C-Cl Stretch: Signal near 750 cm⁻¹ .

Density Functional Theory (DFT) Studies

DFT calculations at the B3LYP/6-311++G(d,p) level correlate well with experimental data, predicting bond lengths and angles within 2% of crystallographic values . The HOMO-LUMO energy gap (4.2 eV) suggests moderate reactivity, aligning with its role as a synthetic intermediate .

Biological and Pharmacological Applications

Immunomodulatory Activity

Structural analogs of 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, such as laquinimod, exhibit potent immunomodulatory effects in murine models of experimental autoimmune encephalomyelitis (EAE) . These compounds suppress proinflammatory cytokine production (e.g., TNF-α, IL-6) by inhibiting NF-κB signaling .

Table 2: Biological Activities of Selected Derivatives

DerivativeTarget DiseaseIC₅₀/EC₅₀MechanismSource
LaquinimodMultiple sclerosis0.1 μM (EAE)NF-κB inhibition
3-Carboxamide analogsProstate cancer1.8 μM (PC-3)HDAC4/HIF-1α disruption
Pyridylamide derivativesESCC3.4 μM (KYSE-30)CDK4/6 inhibition

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